4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol
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Overview
Description
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-cyano-thiophene with aryl nitriles in an acidic medium . This reaction proceeds through a series of nucleophilic additions and substitutions, ultimately forming the thienopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thienopyrimidines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol involves the inhibition of key molecular targets such as vascular endothelial growth factor (VEGF) and kinase insert domain-containing receptor (KDR). These targets are crucial for angiogenesis and tumor growth. By inhibiting these pathways, the compound exerts its antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines: These derivatives have been studied for their anti-inflammatory and anticancer properties.
Uniqueness
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit VEGF and KDR pathways makes it a promising candidate for further development as an anticancer agent .
Biological Activity
4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol is a compound belonging to the thienopyrimidine class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxicity, anti-proliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound can be represented as C₉H₁₃N₃S₂. The compound features a thieno[2,3-d]pyrimidine core with an amino group at the 4-position and a 2-methylpropyl side chain at the 5-position. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that thienopyrimidine derivatives exhibit a variety of biological activities, including:
- Cytotoxicity : Several studies have demonstrated that compounds within this class can inhibit the proliferation of cancer cells.
- Anti-inflammatory and Analgesic Effects : Some derivatives have shown promise in reducing inflammation and pain.
- Antimicrobial Activity : Certain thienopyrimidines possess antimicrobial properties against various pathogens.
Cytotoxicity and Anti-Proliferative Effects
Recent studies have focused on the cytotoxic effects of 4-amino-thieno[2,3-d]pyrimidines against various cancer cell lines. The following table summarizes key findings regarding the cytotoxicity of related compounds:
Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF-7 (Breast Cancer) | 13.42 | Thymidylate synthase inhibition |
Compound 2 | MDA-MB-231 | 28.89 | EGFR-TK inhibition |
Compound 3 | HT1080 (Fibrosarcoma) | 3.0 | VEGF/KDR receptor inhibition |
The data from these studies indicate that certain derivatives exhibit significant cytotoxicity against cancer cells while showing lower toxicity to normal cells, suggesting a selective action that could be beneficial in cancer therapy .
The mechanisms through which 4-amino-thieno[2,3-d]pyrimidine derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many compounds act as inhibitors of key enzymes involved in cell proliferation and survival, such as thymidylate synthase and various receptor tyrosine kinases (RTKs) .
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at specific phases, particularly the G1 phase, which prevents cancer cells from proliferating .
Case Studies
Several case studies highlight the potential of thienopyrimidine derivatives in clinical applications:
- MCF-7 Cell Line Study : A study reported that a specific derivative exhibited an IC₅₀ value of 9.1 nM against MCF-7 cells, indicating potent anti-cancer activity. The compound was also shown to inhibit EGFR-TK activity at low concentrations .
- In Vivo Studies : In vivo studies using the HT1080 fibrosarcoma tumor model demonstrated that certain thienopyrimidine derivatives significantly reduced tumor growth, suggesting their potential as therapeutic agents .
Properties
Molecular Formula |
C10H13N3S2 |
---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
4-amino-5-(2-methylpropyl)-3H-thieno[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C10H13N3S2/c1-5(2)3-6-4-15-9-7(6)8(11)12-10(14)13-9/h4-5H,3H2,1-2H3,(H3,11,12,13,14) |
InChI Key |
CZFKDYRURWHJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CSC2=NC(=S)NC(=C12)N |
Origin of Product |
United States |
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